Cas no 1353552-97-2 (Poseltinib)

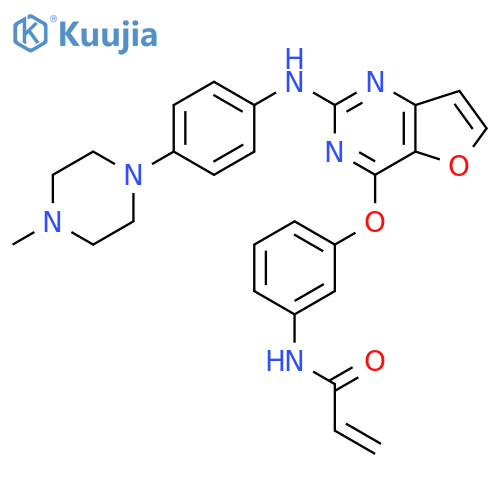

Poseltinib structure

Poseltinib 化学的及び物理的性質

名前と識別子

-

- Poseltinib

- D01E4B1U35

- Poseltinib [INN]

- GTPL9862

- LY333764

- Example 228 [WO2011162515A2]

- N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

- 2-Propenamide, N-(3-((2-((4-(4-methyl-1-piperazinyl)phenyl)amino)furo(3,2-d)pyrimidin-4-yl)oxy)phenyl)-

- N-(3-((2-(4-(4-Methylpiperazin-1-yl)anilino)furo(3,2-d)pyrimidin-4-yl)oxy)phenyl)prop-2-enamide

- HM71224

- BS-15248

- DB-418323

- DTXSID501112972

- N-(3-((2-((4-(4-methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide

- AKOS032954005

- 1353552-97-2

- C26H26N6O3

- N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide

- HM-71224

- CS-0030508

- UNII-D01E4B1U35

- Poseltinib (HM-71224; LY-3337641)

- LY3337641

- D71176

- HY-109010

- CHEMBL4163691

- Q27275916

- Poseltinib [WHO-DD]

- BDBM50369724

- SCHEMBL14915064

- Poseltinib?

- HM71224; LY3337641

-

- インチ: 1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)

- InChIKey: LZMJNVRJMFMYQS-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C([H])C2=C1C(=NC(=N2)N([H])C1C([H])=C([H])C(=C([H])C=1[H])N1C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H])OC1=C([H])C([H])=C([H])C(=C1[H])N([H])C(C([H])=C([H])[H])=O

計算された属性

- せいみつぶんしりょう: 470.20663871g/mol

- どういたいしつりょう: 470.20663871g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 35

- 回転可能化学結合数: 7

- 複雑さ: 709

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 95.8

Poseltinib 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-109010-50mg |

Poseltinib |

1353552-97-2 | 98.08% | 50mg |

¥6800 | 2024-07-20 | |

| Ambeed | A587798-5mg |

N-(3-((2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide |

1353552-97-2 | 98+% | 5mg |

$51.0 | 2024-07-17 | |

| ChemScence | CS-0030508-50mg |

Poseltinib |

1353552-97-2 | 98.01% | 50mg |

$800.0 | 2022-04-27 | |

| MedChemExpress | HY-109010-5mg |

Poseltinib |

1353552-97-2 | 98.08% | 5mg |

¥1600 | 2024-07-20 | |

| Biosynth | DEC55297-50 mg |

Poseltinib |

1353552-97-2 | 50mg |

$1,247.50 | 2023-01-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EL951-5mg |

Poseltinib |

1353552-97-2 | 98+% | 5mg |

4148CNY | 2021-05-07 | |

| Biosynth | DEC55297-5 mg |

Poseltinib |

1353552-97-2 | 5mg |

$259.90 | 2023-01-05 | ||

| Aaron | AR01LI2R-25mg |

Poseltinib (HM-71224; LY-3337641) |

1353552-97-2 | 98% | 25mg |

$111.00 | 2023-12-16 | |

| A2B Chem LLC | BA81719-10mg |

Poseltinib (HM-71224; LY-3337641) |

1353552-97-2 | 98+% | 10mg |

$56.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1249232-5mg |

Poseltinib (HM-71224; LY-3337641) |

1353552-97-2 | 98% | 5mg |

$385 | 2025-02-20 |

Poseltinib 関連文献

-

Sarah K. I. Watt,Janique G. Charlebois,Christopher N. Rowley,Jeffrey W. Keillor Org. Biomol. Chem. 2022 20 8898

1353552-97-2 (Poseltinib) 関連製品

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1353552-97-2)Poseltinib

清らかである:99%/99%

はかる:50mg/100mg

価格 ($):195.0/332.0

atkchemica

(CAS:1353552-97-2)Poseltinib

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ